4-Bromo-1-butoxy-2-chlorobenzene
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Description
4-Bromo-1-butoxy-2-chlorobenzene is a chemical compound with the molecular formula C10H12BrClO . It contains a total of 25 bonds, including 13 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .
Synthesis Analysis
The synthesis of bromochlorobenzenes, which are mixed aryl halides consisting of bromine and chlorine as substituents on a benzene ring, has been achieved through various routes . For instance, 1-Bromo-2-chlorobenzene can be synthesized from 2-chloroaniline via diazotization followed by a Sandmeyer reaction .Molecular Structure Analysis
The molecular structure of 4-Bromo-1-butoxy-2-chlorobenzene includes a benzene ring with bromine and chlorine as substituents, along with a butoxy group . The molecule has a total of 25 bonds, including 13 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .Chemical Reactions Analysis
Benzene derivatives like 4-Bromo-1-butoxy-2-chlorobenzene can undergo electrophilic aromatic substitution reactions . A two-step mechanism has been proposed for these reactions. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Scientific Research Applications
Dissociative Electron Attachment Studies
Research involving derivatives of 4-Bromo-1-butoxy-2-chlorobenzene, such as 1-bromo-2-chlorobenzene, has explored the temperature dependence of dissociative electron attachment (DEA). This process is significant in understanding the behavior of electrons in molecular beams, contributing to advancements in molecular physics and chemistry (Mahmoodi-Darian et al., 2010).
Zeolite Catalysis in Bromination
The liquid-phase bromination of chlorobenzene using zeolite as a catalyst, employing brominating agents like N-bromosuccinimide, has been studied. This research is pertinent in developing more efficient and selective methods for chemical synthesis and industrial processes (Singh, Mirajkar, & Sharma, 1999).
Fluorescence Studies in Azobenzenes
Investigations into azobenzenes with bromo substituents have led to discoveries in the field of fluorescent materials. Such studies are crucial for developing new materials for imaging and sensing applications (Yoshino et al., 2010).
Vibrational Spectroscopy and Theoretical Studies
Vibrational spectroscopy and computational studies on compounds like 2-bromo-1, 4-dichlorobenzene provide insights into molecular structure and dynamics, relevant in fields like material science and molecular modeling (Vennila et al., 2018).
Applications in Phase-Transfer Catalysis
The preparation of compounds like 1-butoxy-4-nitrobenzene, using phase-transfer catalysis, illustrates the utility of such derivatives in synthesizing complex organic molecules, which is vital in pharmaceutical and chemical industries (Harikumar & Rajendran, 2014).
Spectroscopic Analysis and Chemical Reactivity
Spectroscopic studies on compounds like 1-bromo-4-chlorobenzene provide foundational knowledge on chemical reactivity and bonding, essential for the development of new chemical entities and materials (Udayakumar, Periandy, & Ramalingam, 2011).
properties
IUPAC Name |
4-bromo-1-butoxy-2-chlorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRULEBIOMDAEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-butoxy-2-chlorobenzene |
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